molecular formula C8H20Cl2N2 B8097779 (S)-2-methyl-1-propylpiperazine dihydrochloride

(S)-2-methyl-1-propylpiperazine dihydrochloride

Cat. No.: B8097779
M. Wt: 215.16 g/mol
InChI Key: LXROECRFRBKBFU-JZGIKJSDSA-N
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Description

(S)-2-methyl-1-propylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-1-propylpiperazine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpiperazine with propyl halides in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-1-propylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(S)-2-methyl-1-propylpiperazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-2-methyl-1-propylpiperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpiperazine
  • 1-propylpiperazine
  • N-methylpiperazine

Uniqueness

(S)-2-methyl-1-propylpiperazine dihydrochloride is unique due to its specific structural configuration and the presence of both methyl and propyl groups. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other piperazine derivatives may not be as effective.

Properties

IUPAC Name

(2S)-2-methyl-1-propylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-3-5-10-6-4-9-7-8(10)2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXROECRFRBKBFU-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNCC1C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCNC[C@@H]1C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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